

The PROTAC CCT367766: A Technical Guide to its Protein Target, Pirin

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Compound of Interest		
Compound Name:	CCT367766 formic	
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Executive Summary

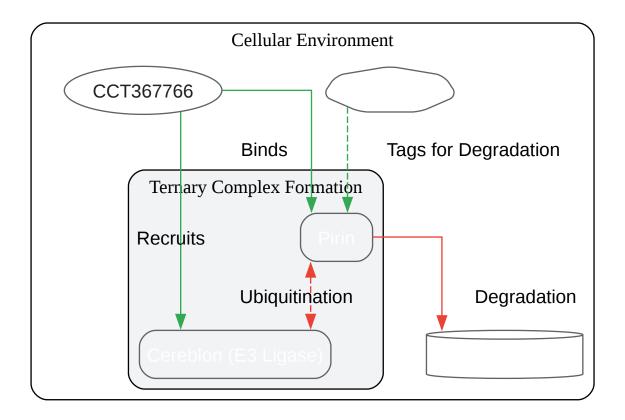
CCT367766 is a potent, third-generation heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the targeted degradation of the protein Pirin. [1] This technical guide provides an in-depth overview of CCT367766's mechanism of action, its binding affinity to its primary target, and the experimental protocols utilized to characterize its activity. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, CCT367766 effectively hijacks the cell's ubiquitin-proteasome system to selectively eliminate Pirin, offering a powerful tool for studying the biological functions of this largely unexplored protein.[1][2][3][4]

Mechanism of Action: Targeted Degradation of Pirin

CCT367766 operates by forming a ternary complex between its target protein, Pirin, and the E3 ubiquitin ligase Cereblon.[4][5] This proximity, orchestrated by the two arms of the PROTAC molecule, facilitates the transfer of ubiquitin molecules from the E3 ligase to Pirin.[5] The polyubiquitinated Pirin is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels.[2][5]

Pirin is a nuclear protein that functions as a transcriptional co-regulator, notably by influencing the NF-κB signaling pathway through its interaction with BCL3 and NF-κB1 (p50).[3][4] By inducing the degradation of Pirin, CCT367766 provides a valuable chemical probe to investigate the downstream effects of Pirin loss-of-function.





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Mechanism of CCT367766-induced Pirin degradation.

Quantitative Binding and Degradation Data

The efficacy of CCT367766 is underpinned by its high-affinity binding to both Pirin and Cereblon, as well as its potent induction of Pirin degradation in cellular models. The following tables summarize the key quantitative data for **CCT367766 formic**, the formic acid salt form of the compound which generally offers enhanced water solubility and stability.[6]

Table 1: Binding Affinity of CCT367766 Formic



Analyte	Ligand	Method	Affinity Constant
Recombinant Pirin	CCT367766 formic	Surface Plasmon Resonance (SPR)	Kd = 55 nM[1][6][7][8] [9]
Recombinant Cereblon (CRBN)	CCT367766 formic	Not Specified	Kd = 120 nM[1][6][7] [8][9]
CRBN-DDB1 Complex	CCT367766 formic	Fluorescence Polarization	IC50 = 490 nM[6][7][8] [9]

Table 2: Cellular Activity of CCT367766 Formic

Cell Line	Treatment Conditions	Effect
SK-OV-3 (human ovarian cancer)	0.5-50 nM; 2 hours	Concentration-dependent depletion of Pirin protein.[6][7]
SK-OV-3 (human ovarian cancer)	50-1500 nM; 24 hours	Time-dependent depletion of Pirin protein, exhibiting a "hook effect".[7][9]

Key Experimental Protocols

The characterization of CCT367766 involves several key experimental methodologies to determine its binding kinetics and cellular efficacy.

Surface Plasmon Resonance (SPR) for Binding Affinity

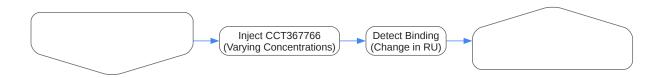
This technique is employed to measure the binding affinity and kinetics of CCT367766 to its protein targets in real-time.

Protocol Outline:

- Immobilization: Recombinant Pirin or Cereblon is immobilized on a sensor chip surface.[5]
- Analyte Injection: A series of concentrations of CCT367766 are flowed over the sensor chip.
 [5]



- Detection: The binding of CCT367766 to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).[5]
- Data Analysis: The resulting sensorgrams are analyzed using a suitable binding model to calculate the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants.[5]



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Workflow for Surface Plasmon Resonance (SPR) analysis.

Fluorescence Polarization Assay for Competitive Binding

This competitive assay is used to determine the binding affinity of CCT367766 to the CRBN-DDB1 complex.

Protocol Outline:

- Assay Setup: A fluorescently labeled thalidomide-derived probe is incubated with the CRBN-DDB1 complex, resulting in a high fluorescence polarization signal.[5]
- Competition: Increasing concentrations of CCT367766 are added to the mixture.
- Measurement: The displacement of the fluorescent probe by CCT367766 leads to a decrease in the fluorescence polarization signal.[5]
- Data Analysis: The data is fitted to a dose-response curve to determine the IC50 value.

Western Blotting for Protein Degradation





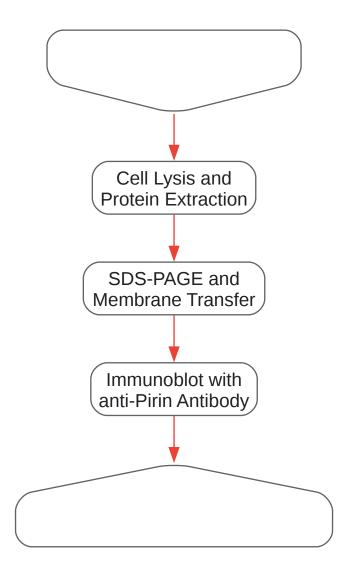


This technique is essential to confirm the CCT367766-induced degradation of Pirin in a cellular context.

Protocol Outline:

- Cell Treatment: Culture cells (e.g., SK-OV-3) and treat with varying concentrations of CCT367766 for different durations.[1]
- Cell Lysis: Harvest the cells and prepare cell lysates.[1]
- SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane.[1]
- Immunoblotting: Probe the membrane with a primary antibody specific for Pirin, followed by a secondary antibody conjugated to a detectable enzyme.[1]
- Detection and Quantification: Visualize the protein bands and quantify the band intensity to determine the extent of Pirin degradation.[1]





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Experimental workflow for assessing Pirin degradation by Western Blot.

Conclusion

CCT367766 is a highly effective and specific chemical probe for inducing the degradation of Pirin.[2][8][10] Its well-characterized mechanism of action and potent cellular activity make it an invaluable tool for researchers investigating the role of Pirin in various biological processes, including transcriptional regulation and cancer biology.[3][4] The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for the scientific community to effectively utilize CCT367766 in their research endeavors.



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